Enantioselective Presynaptic Dopamine Receptor Selectivity: (S)-3PPP Versus (R)-3PPP
The (S)-enantiomer of the substituted 3-phenylpiperidine analog 3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3PPP) exhibits presynaptic dopamine autoreceptor selectivity, whereas its (R)-enantiomer is nonselective [1]. This differential selectivity is attributed to differences in N-alkyl substituent interactions with the receptor, as elucidated by molecular mechanics (MMP2) conformational analysis and receptor modeling [1]. The study further demonstrates that (S)-3PPP can function as an agonist in one rotameric form and as an antagonist in another, a property absent in the (R)-enantiomer [1].
| Evidence Dimension | Presynaptic dopamine autoreceptor selectivity |
|---|---|
| Target Compound Data | Presynaptically selective (dual agonist/antagonist behavior via distinct rotameric forms) |
| Comparator Or Baseline | (R)-3PPP: Nonselective activity |
| Quantified Difference | Qualitative difference: (S) selective vs. (R) nonselective; predicted by molecular mechanics model and confirmed by testing |
| Conditions | Molecular mechanics (MMP2) conformational analysis; receptor interaction model based on McDermed receptor concept; subsequent in vivo pharmacological validation |
Why This Matters
Users requiring dopamine autoreceptor-targeting scaffolds for CNS drug discovery must select the (S)-enantiomer to achieve the requisite presynaptic selectivity and avoid off-target postsynaptic effects.
- [1] Liljefors, T.; Bøgesø, K. P.; Hyttel, J.; Wikström, H.; Svensson, K.; Carlsson, A. A molecular mechanics approach to the understanding of presynaptic selectivity for centrally acting dopamine receptor agonists of the phenylpiperidine series. J. Med. Chem. 1986, 29 (10), 1896–1904. View Source
